molecular formula C18H14FN5O3 B2401029 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

货号: B2401029
分子量: 367.3 g/mol
InChI 键: IODUGAXAMVELEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core. The structure features:

  • 4-Oxo group: Contributes to hydrogen-bonding capabilities and metabolic stability.
  • N-(Furan-2-ylmethyl)acetamide side chain: Introduces electron-rich aromaticity and polarity, influencing solubility and receptor binding .

The furan-2-ylmethyl group distinguishes it from analogs with alternative substituents, such as methoxyphenyl or benzyl groups, which modulate pharmacological and physicochemical properties.

属性

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O3/c19-12-3-5-13(6-4-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-2-1-7-27-14/h1-7,9,11H,8,10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODUGAXAMVELEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, known for its diverse biological activities, particularly in oncology. This article provides a detailed examination of its biological activity based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C20H16FN5O3C_{20}H_{16}FN_{5}O_{3}, with a molecular weight of approximately 393.4 g/mol. The fluorinated phenyl group enhances its lipophilicity, potentially improving interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine core is recognized for its role in modulating kinase activity, making it a candidate for cancer therapy.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Growth Inhibition : A study reported that a related compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . This underscores the potential of these compounds as broad-spectrum anticancer agents.
  • Cell Line Studies : In vitro evaluations against renal carcinoma cell lines showed that certain derivatives caused notable cytotoxic effects. For example, one derivative exhibited an IC50 value of 11.70 µM , indicating potent activity against cancer cells .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. For example, treatment with related pyrazolo[3,4-d]pyrimidine derivatives increased caspase-3 levels significantly, indicating enhanced apoptotic activity .

Cell Cycle Arrest

Investigation into the cell cycle dynamics revealed that treatment with this class of compounds led to G0–G1 phase arrest in cancer cells, suggesting a mechanism by which these compounds inhibit cell proliferation .

Data Tables

Activity Type Observation Reference
Growth InhibitionMean GI% across 56 cell lines: 43.9%
IC50 (Renal Carcinoma)Compound showed IC50 = 11.70 µM
Apoptosis InductionCaspase-3 levels increased by 7.32-fold
Cell Cycle ArrestG0–G1 phase arrest observed

Case Studies

  • In Vitro Evaluation : A study synthesized and evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human tumor cell line panel. The findings indicated that these compounds could serve as viable candidates for further development as anticancer therapeutics .
  • Mechanistic Insights : Another investigation focused on the molecular docking studies that revealed binding affinities similar to established inhibitors targeting CDK2 and TRKA pathways, emphasizing their potential as dual inhibitors in cancer therapy .

相似化合物的比较

Core Modifications in Pyrazolo[3,4-d]pyrimidinone Derivatives

The pyrazolo[3,4-d]pyrimidinone scaffold is versatile, with substitutions at positions 1, 4, and 5 dictating activity. Key analogs include:

Compound Name Substituents (Position 5) Molecular Weight (g/mol) Key Features
Target Compound N-(Furan-2-ylmethyl)acetamide ~399.37* Moderate polarity; furan may confer metabolic liabilities .
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide () N-(2-Methoxyphenyl)acetamide ~419.40* Increased polarity due to methoxy group; potential for enhanced solubility.
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide () N-Benzylacetamide ~405.41* Higher lipophilicity; benzyl group may improve membrane permeability.
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () tert-Butyl, 2-hydroxyphenyl ~357.36* Steric bulk from tert-butyl; hydroxyl group enhances hydrogen bonding.

*Calculated based on molecular formulas.

Substituent-Driven Property Analysis

  • Solubility: The furan-2-ylmethyl group (target compound) offers intermediate polarity between the methoxyphenyl (polar) and benzyl (nonpolar) analogs.
  • Binding Interactions :
    • Furan : Oxygen atom may engage in weak hydrogen bonds or dipole interactions.
    • Methoxyphenyl : Methoxy group provides strong electron-donating effects, stabilizing charge-transfer interactions.
    • Benzyl : Hydrophobic interactions dominate, favoring membrane penetration .

Research Implications and Limitations

While structural data (e.g., X-ray crystallography) for these compounds could be refined using programs like SHELXL (), the absence of explicit biological data in the provided evidence limits direct pharmacological comparisons. However, structural trends suggest:

  • The methoxyphenyl analog () may exhibit superior aqueous solubility, advantageous for oral bioavailability.
  • The benzyl analog () could excel in CNS-targeted therapies due to enhanced blood-brain barrier penetration.

常见问题

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves constructing the core scaffold through cyclization reactions, followed by functionalization. Key steps include:

  • Cyclization : Reacting 4-fluorophenyl-substituted pyrazole precursors with chloroacetamide derivatives under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core .
  • Acylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution or amide coupling, using reagents like EDCI/HOBt in anhydrous DMF .
  • Optimization : Reaction temperatures (70–90°C) and solvent choices (DMF, THF) significantly impact yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical .

Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns. For example, the 4-oxo group typically appears as a singlet near δ 160 ppm in 13C NMR .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting trace impurities .
  • FTIR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Compare with positive controls like doxorubicin .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, Aurora kinase) using fluorescence-based assays to identify potential targets .
  • Microbial Susceptibility : Broth microdilution assays for antimicrobial activity against Gram-positive/negative bacteria .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Substituent Variation : Systematically modify the 4-fluorophenyl and furan groups. For example:
    • Replace fluorine with chlorine or methoxy to assess electronic effects on target binding .
    • Introduce bulky groups (e.g., trifluoromethoxy) to enhance lipophilicity and blood-brain barrier penetration .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with kinase ATP-binding pockets .
  • Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea to improve metabolic stability .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Validate Targets : Use CRISPR/Cas9 knockout models to confirm target specificity if conflicting kinase inhibition data arise .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or study-specific biases (e.g., solvent effects on compound solubility) .

Advanced: What computational strategies aid in target identification and mechanistic studies?

Answer:

  • Molecular Dynamics Simulations : Simulate binding stability (GROMACS) to assess interactions with proposed targets (e.g., EGFR T790M mutant) over 100-ns trajectories .
  • QSAR Modeling : Develop predictive models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
  • Network Pharmacology : Integrate omics data (STRING DB) to map compound effects on signaling pathways (e.g., PI3K/Akt) .

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